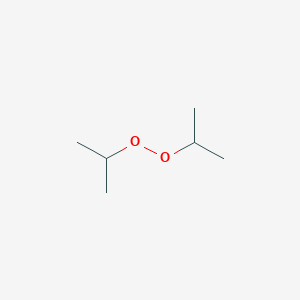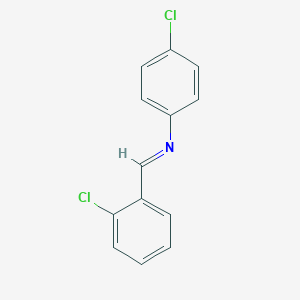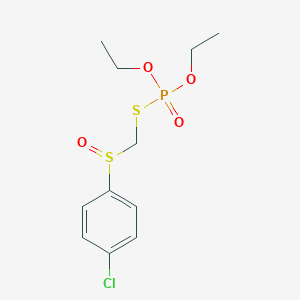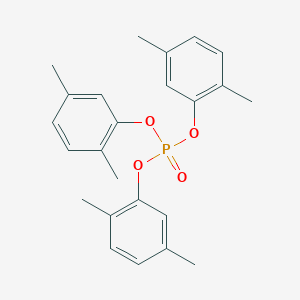
Peroxide, bis(1-methylethyl)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Peroxide, bis(1-methylethyl), also known as diisopropyl peroxide, is a chemical compound with the molecular formula C6H14O2. It is a colorless and highly reactive organic peroxide that is widely used in various industrial applications.
Mecanismo De Acción
The mechanism of action of Peroxide, bis(1-methylethyl) peroxide involves the generation of free radicals through homolytic cleavage of the O-O bond. The generated free radicals can then initiate a chain reaction, leading to the formation of various organic compounds. The high reactivity of Peroxide, bis(1-methylethyl) peroxide makes it an effective radical initiator in various polymerization and oxidation reactions.
Biochemical and Physiological Effects:
Diisopropyl peroxide is highly reactive and can cause severe irritation and burns upon contact with skin or eyes. It is also a potent respiratory irritant and can cause respiratory distress if inhaled in high concentrations. The biochemical and physiological effects of Peroxide, bis(1-methylethyl) peroxide on living organisms are not well studied, and further research is needed to understand its potential toxicity and health effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Diisopropyl peroxide is a highly reactive and versatile compound that can be used as a radical initiator in various polymerization and oxidation reactions. Its high reactivity and low cost make it an attractive alternative to other radical initiators such as azobisisobutyronitrile (AIBN). However, the high reactivity of Peroxide, bis(1-methylethyl) peroxide also makes it potentially hazardous to handle, requiring careful control of temperature and pressure to ensure safe and optimal use.
Direcciones Futuras
For research could include the development of new synthesis methods, the investigation of its potential health effects, and the exploration of its use in new applications such as catalysis and nanotechnology.
In conclusion, Peroxide, bis(1-methylethyl) peroxide is a highly reactive and versatile organic peroxide that has numerous applications in industrial and scientific research. Its potential uses and limitations are still being explored, and further research is needed to fully understand its properties and potential health effects.
Métodos De Síntesis
Diisopropyl peroxide is typically synthesized by the reaction of hydrogen peroxide with Peroxide, bis(1-methylethyl) ether in the presence of a catalyst such as sulfuric acid. The reaction proceeds through a free radical mechanism, resulting in the formation of Peroxide, bis(1-methylethyl) peroxide and water. The synthesis process is highly exothermic and requires careful control of temperature and pressure to ensure optimal yield and purity.
Aplicaciones Científicas De Investigación
Diisopropyl peroxide has been extensively studied for its potential applications in organic synthesis, polymerization, and oxidation reactions. It is commonly used as a radical initiator in various polymerization reactions, such as the synthesis of polyethylene and polystyrene. Additionally, it can be used as an oxidizing agent in organic synthesis, particularly in the oxidation of alcohols to aldehydes or ketones.
Propiedades
Número CAS |
16642-57-2 |
|---|---|
Nombre del producto |
Peroxide, bis(1-methylethyl) |
Fórmula molecular |
C6H14O2 |
Peso molecular |
118.17 g/mol |
Nombre IUPAC |
2-propan-2-ylperoxypropane |
InChI |
InChI=1S/C6H14O2/c1-5(2)7-8-6(3)4/h5-6H,1-4H3 |
Clave InChI |
NFPBWZOKGZKYRE-UHFFFAOYSA-N |
SMILES |
CC(C)OOC(C)C |
SMILES canónico |
CC(C)OOC(C)C |
Otros números CAS |
16642-57-2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B103277.png)

![2'-(Hydroxymethyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B103279.png)





![1-Benzyl-2-chloro-1H-benzo[d]imidazole](/img/structure/B103296.png)